molecular formula C13H11NO3 B8671317 5-Benzoyl-1-methyl-1h-pyrrole-2-carboxylic acid

5-Benzoyl-1-methyl-1h-pyrrole-2-carboxylic acid

Cat. No.: B8671317
M. Wt: 229.23 g/mol
InChI Key: MBIFMFCBGOHELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoyl-1-methyl-1h-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-benzoyl-1-methylpyrrole-2-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-14-10(7-8-11(14)13(16)17)12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)

InChI Key

MBIFMFCBGOHELA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 1-methyl-5-benzoylpyrrole-2-carboxylate (0.78 g.) was heated on a steam bath for 1 hour with 40 ml. of 1 N sodium hydroxide and 20 ml. of methanol. The reaction mixture was cooled to room temperature, extracted with ether, made acid with conc. hydrochloric acid and 1-methyl-5-benzoylpyrrole-2-carboxylic acid recovered by filtration (0.47 g., m.p. 178°-181° C.). Recrystallization from acetone/hexane afforded product for analysis (0.34 g., m.p. 178°-180° C.).
Name
Methyl 1-methyl-5-benzoylpyrrole-2-carboxylate
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
COC(=O)c1ccc(C(=O)c2ccccc2)n1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.